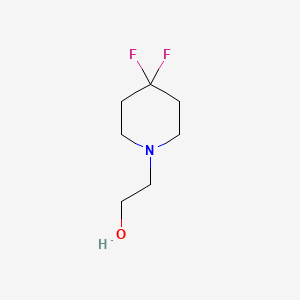

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol

Description

Significance of Fluorine in Organic and Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in organic and medicinal chemistry. researchgate.netmdpi.com Its small atomic size, similar to that of a hydrogen atom, allows it to replace hydrogen in a molecule often without significant steric alteration. mdpi.com However, its electronic impact is profound. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. researchgate.net

The introduction of fluorine can also significantly alter a molecule's physicochemical properties, such as acidity, basicity, and lipophilicity. These modifications can lead to improved pharmacokinetic profiles, including better absorption, distribution, and bioavailability. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its broad impact on drug discovery. researchgate.netmdpi.com

Role of Piperidine (B6355638) Derivatives in Chemical Synthesis and Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This distinction arises from its frequent appearance in the structures of both natural products and synthetic drugs across a wide range of therapeutic areas. nanobioletters.comnih.gov Piperidine derivatives are integral to pharmaceuticals targeting neurological disorders, infectious diseases, and cancer. google.com

In chemical synthesis, the piperidine structure serves as a versatile building block. google.com Its saturated, three-dimensional character is a desirable feature for creating molecules that can engage with the complex topologies of biological targets like enzymes and receptors. The nitrogen atom provides a convenient handle for a variety of chemical transformations, allowing for the systematic construction of diverse molecular libraries to explore structure-activity relationships (SARs). google.com

Overview of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol in Contemporary Research

2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is a specialized chemical entity that combines the features of both fluorine and the piperidine scaffold. While not typically an end-product itself, it serves as a crucial intermediate or building block in the synthesis of more complex, high-value molecules. Its structure features a piperidine ring geminally difluorinated at the 4-position, which can confer conformational rigidity and alter the basicity of the nitrogen atom. The ethanol (B145695) substituent provides a reactive hydroxyl group for further synthetic modifications.

Recent research has highlighted its role as a key reactant in the development of novel therapeutic agents. For instance, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol has been utilized in the synthesis of small molecule activators of the Retinoic Acid-Inducible Gene I (RIG-I) pathway. The RIG-I pathway is a component of the innate immune system that detects viral RNA and can trigger an immune response. Activators of this pathway are being investigated as potential cancer immunotherapies, aiming to stimulate the body's own immune system to fight tumors. In this context, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol serves as a critical piece in the construction of these complex immunomodulatory agents.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol |

| Molecular Formula | C₇H₁₃F₂NO |

| CAS Number | 276862-11-4 |

| Molecular Weight | 165.18 g/mol |

| Appearance | Not specified in available literature |

| Key Structural Features | 4,4-difluoropiperidine (B1302736) ring, Primary alcohol functional group |

| Primary Role in Research | Synthetic Intermediate / Building Block |

Structure

3D Structure

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)1-3-10(4-2-7)5-6-11/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOGEOHNBIXNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 2 4,4 Difluoropiperidin 1 Yl Ethan 1 Ol

Reactions at the Hydroxyl Group (Ethanol Moiety)

The primary alcohol of the ethanol (B145695) moiety is a prime site for various chemical transformations, including oxidation, esterification, and ether formation.

Oxidation Reactions

The hydroxyl group of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. While direct experimental data on the oxidation of this specific molecule is not extensively documented, the reactivity can be inferred from similar N-substituted piperidine (B6355638) ethanol derivatives.

For instance, the oxidation of 1-(2-hydroxyethyl)piperidine has been shown to result in the formation of piperidine and formaldehyde, indicating a C-C bond cleavage under certain oxidative conditions. scielo.br However, milder and more selective oxidizing agents are expected to yield the corresponding aldehyde, 2-(4,4-difluoropiperidin-1-yl)acetaldehyde, or the carboxylic acid, 2-(4,4-difluoropiperidin-1-yl)acetic acid. The synthesis of a related compound, 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid, suggests that the oxidation of the ethanol side chain to a carboxylic acid is a feasible transformation.

Another potential oxidation pathway could involve the piperidine ring itself. Studies on other piperidine derivatives have shown that oxidation can lead to the formation of a lactam, specifically a piperidin-2-one. researchgate.net This would result in the formation of 1-(2-hydroxyethyl)-4,4-difluoropiperidin-2-one.

| Reactant | Reagent/Conditions | Expected Product(s) |

| 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol | Mild Oxidizing Agent (e.g., PCC, DMP) | 2-(4,4-Difluoropiperidin-1-yl)acetaldehyde |

| 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol | Strong Oxidizing Agent (e.g., KMnO₄, Jones reagent) | 2-(4,4-Difluoropiperidin-1-yl)acetic acid |

| 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol | Specific Oxidizing Agents (e.g., Bromine in acetic acid) | 1-(2-Hydroxyethyl)-4,4-difluoropiperidin-2-one |

Esterification and Ether Formation

The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. A wide variety of ester derivatives can be synthesized, depending on the acylating agent used.

Ether formation can be achieved through methods such as the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic acid (R-COOH) + Acid catalyst | 2-(4,4-Difluoropiperidin-1-yl)ethyl ester |

| Esterification | Acyl chloride (R-COCl) + Base | 2-(4,4-Difluoropiperidin-1-yl)ethyl ester |

| Ether Formation (Williamson) | 1. Strong base (e.g., NaH)2. Alkyl halide (R-X) | 1-(2-(Alkoxy)ethyl)-4,4-difluoropiperidine |

Reactions Involving the Piperidine Nitrogen Atom

The tertiary amine of the piperidine ring is nucleophilic and can participate in reactions such as N-alkylation and N-acylation.

N-Alkylation and N-Acylation

While the nitrogen atom in 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol is already substituted, it can undergo further reactions. N-acylation with acyl chlorides or anhydrides can lead to the formation of acylammonium ions, which can then undergo further transformations. The feasibility of N-acylation is supported by the successful acylation of sterically hindered piperidines like 2,2,6,6-tetramethylpiperidine. rsc.org The use of a tert-butoxycarbonyl (Boc) protecting group on similar piperidine structures also demonstrates that reactions at the nitrogen are common.

Modifications of the Difluorinated Piperidine Ring

The gem-difluoro group on the piperidine ring introduces unique chemical properties. While the C-F bond is generally strong and resistant to cleavage, under specific conditions, substitution of the fluorine atoms may be possible.

Substitution Reactions of Fluorine Atoms Under Appropriate Conditions

The direct nucleophilic substitution of a fluorine atom in a saturated gem-difluoro compound is a challenging transformation due to the high bond strength of the C-F bond. However, the reactivity of gem-difluoroalkanes can be exploited under certain conditions. While direct SN2 displacement is unlikely, reactions may proceed through elimination-addition pathways if a double bond can be formed transiently. For instance, gem-difluoroalkenes are known to undergo nucleophilic substitution. researchgate.netku.edu However, creating a double bond adjacent to the gem-difluoro group in the saturated piperidine ring of the target molecule would require harsh conditions that might not be compatible with the rest of the structure. Therefore, direct substitution of the fluorine atoms in 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol remains a synthetic challenge and would likely require specialized reagents or catalytic systems that can activate the C-F bond.

Strategies for Further Functionalization of the 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol Framework

The 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol molecule offers two primary sites for chemical modification: the hydroxyl group of the ethanol substituent and the secondary amine functionality within the piperidine ring, should the N-ethyl alcohol group be cleaved or modified. However, the existing literature primarily focuses on the derivatization of the terminal hydroxyl group, leveraging its reactivity for the introduction of a diverse array of functional groups and for building more complex molecular architectures.

Key functionalization strategies revolve around the conversion of the alcohol to ethers and esters, or its substitution to introduce alternative functionalities. These transformations are fundamental in organic synthesis and provide a versatile platform for creating libraries of derivatives for structure-activity relationship (SAR) studies.

One of the most prevalent strategies for the functionalization of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is through O-alkylation to form ether linkages. This is often achieved under basic conditions, where the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide can then react with various electrophiles, such as alkyl halides or sulfonates, to yield the corresponding ether derivatives.

A notable application of this strategy is the synthesis of nociceptin/orphanin FQ (NOP) receptor antagonists. In this context, 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is reacted with substituted phenols in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine, and a dialkyl azodicarboxylate, like diisopropyl azodicarboxylate (DIAD), in what is known as a Mitsunobu reaction. This reaction allows for the formation of an aryl ether bond under mild conditions.

For instance, the reaction of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol with various substituted phenols can be generalized as follows:

Reaction Scheme for O-alkylation of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol with substituted phenols

HO-Ar + HO-CH2CH2-N(CH2CH2)2CF2 --[PPh3, DIAD]--> Ar-O-CH2CH2-N(CH2CH2)2CF2

Where Ar represents a substituted aryl group.

This synthetic approach has been instrumental in the preparation of a series of potent and selective ORL-1 receptor antagonists. The specific nature of the substituent on the phenol (B47542) can be varied to explore its impact on biological activity.

Another significant functionalization strategy involves the esterification of the hydroxyl group. This classic transformation can be accomplished by reacting 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base, or facilitated by coupling agents. The resulting esters can serve as prodrugs or as intermediates for further chemical modifications.

While less commonly reported for this specific molecule, other potential functionalization strategies could include:

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, which would open up a new set of possible derivatizations, such as reductive amination or amide bond formation.

Conversion of the alcohol to a leaving group , such as a tosylate or mesylate, followed by nucleophilic substitution with a variety of nucleophiles to introduce nitrogen, sulfur, or carbon-based functionalities.

The choice of a particular functionalization strategy is dictated by the desired final compound and its intended application. The ability to selectively modify the 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol framework is a testament to the versatility of modern synthetic organic chemistry.

Table of Chemical Transformations

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol | Substituted Phenol, PPh₃, DIAD | 1-(2-(Aryloxy)ethyl)-4,4-difluoropiperidine | O-alkylation (Mitsunobu Reaction) |

| 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol | Carboxylic Acid, Acid Catalyst | 2-(4,4-Difluoropiperidin-1-yl)ethyl ester | Esterification |

The requested article focusing on the chemical compound “2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol” could not be generated.

The extensive search conducted to gather the necessary information for the specified outline yielded insufficient results directly pertaining to “2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol”. While general information on the utility of the 4,4-difluoropiperidine (B1302736) scaffold in medicinal chemistry is available, specific details and research findings directly involving “2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol” in the outlined contexts are not present in the available search results.

Specifically, there is a lack of detailed information in the following areas:

Role as a Key Intermediate in Complex Molecule Synthesis: No specific examples of complex molecules synthesized using “2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol” as a key intermediate were found.

Utilization in Scaffold Diversity Generation: The search did not yield any instances of this compound being used in diversity-oriented synthesis to generate scaffold libraries.

Contributions to Structure-Activity Relationship (SAR) Studies: No SAR studies with specific data tables featuring “2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol” or its derivatives were identified.

Applications in Rational Ligand and Scaffold Design for Kinase Inhibitor Synthesis: A direct link between “2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol” and the synthesis of kinase inhibitors could not be established from the search results.

Without sufficient specific data and research findings on “2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol,” it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline.

Advanced Applications and Research Paradigms for 2 4,4 Difluoropiperidin 1 Yl Ethan 1 Ol As a Chemical Building Block

Applications in Rational Ligand and Scaffold Design

Utility in Dopamine (B1211576) Receptor Ligand Development

The 4,4-difluoropiperidine (B1302736) moiety is a key structural element in the design of novel antagonists for the dopamine D4 receptor (D4R). nih.gov The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its basicity and lipophilicity, which in turn can influence its binding affinity and selectivity for a particular receptor subtype.

In the development of dopamine receptor ligands, the 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol building block provides a synthetically accessible route to introduce the difluoropiperidine core. This scaffold has been incorporated into a series of potent and selective D4R antagonists. nih.gov X-ray crystallography has confirmed the active conformation of these compounds, highlighting the importance of the difluoropiperidine ring in achieving high affinity for the D4 receptor. nih.gov The selectivity of these ligands against other dopamine receptor subtypes is a critical aspect of their therapeutic potential, as off-target effects can lead to undesirable side effects.

| Compound Class | Target Receptor | Key Structural Moiety | Reference |

| D4R Antagonists | Dopamine D4 Receptor | (R)-4,4-difluoropiperidine | nih.gov |

Contribution to Phosphodiesterase Inhibitor Development

While direct evidence of the incorporation of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol into phosphodiesterase (PDE) inhibitors is not yet prevalent in published literature, the structural characteristics of the 4,4-difluoropiperidine moiety make it an attractive component for the synthesis of novel PDE inhibitors. The introduction of fluorine can enhance metabolic stability, a desirable property for drug candidates. The piperidine (B6355638) ring itself is a common feature in many existing PDE inhibitors. Further research is warranted to explore the potential of this building block in developing selective inhibitors for various PDE isoforms.

Incorporation into Bifunctional Chemical Systems

Bifunctional molecules, which contain two distinct functional units connected by a linker, are at the forefront of chemical biology and drug discovery. These systems are designed to simultaneously interact with two different biological targets or to bring two proteins into close proximity. The 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol scaffold can serve as a versatile linker component in the construction of such bifunctional compounds.

| Bifunctional System | Application | Key Structural Moiety | Reference |

| Protein Degraders | Targeted Protein Degradation | 3,3-difluoropiperidine | google.com |

Application in the Design of Anti-Infective Agents

The development of new anti-infective agents is a critical area of research due to the rise of antibiotic resistance. While specific examples utilizing 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol are not extensively documented, the synthesis of novel heterocyclic compounds containing piperidine derivatives has been a fruitful strategy in the search for new antimicrobial agents.

For instance, new series of 1,2,4-oxadiazoles have been synthesized and shown to possess significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of these compounds often involves the use of piperidine-containing building blocks. The unique properties conferred by the difluoro substitution in 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol could lead to the development of anti-infective agents with improved potency and pharmacokinetic profiles. Further exploration of this chemical space is a promising avenue for future research.

Spectroscopic and Computational Characterization of 2 4,4 Difluoropiperidin 1 Yl Ethan 1 Ol and Analogues

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, distinct signals are expected for each unique proton environment. The protons of the ethyl group attached to the nitrogen would appear as two triplets. The methylene (B1212753) group adjacent to the hydroxyl (-CH₂-OH) would be shifted downfield, while the methylene group adjacent to the piperidine (B6355638) nitrogen (-N-CH₂-) would also be downfield due to the electron-withdrawing effect of the nitrogen atom. The protons on the piperidine ring would show complex splitting patterns. The protons at the C2 and C6 positions are adjacent to the nitrogen, and their signals would be expected at a different chemical shift than the protons at the C3 and C5 positions, which are adjacent to the difluorinated C4 carbon.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, seven distinct signals are anticipated. The carbon atom at the C4 position, bonded to two fluorine atoms, would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the nitrogen (C2, C6) and the carbons of the N-ethyl alcohol substituent would also have predictable chemical shifts.

¹⁹F NMR: Given the presence of fluorine atoms, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a highly informative method. The spectrum for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol would be expected to show a single signal for the two equivalent fluorine atoms at the C4 position. This signal would be split into a triplet by the four adjacent protons on C3 and C5. The large chemical shift range of ¹⁹F NMR makes it very sensitive to the local electronic environment.

Hypothetical NMR data for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, based on analysis of its structure and data from similar fluorinated piperidine analogues, is presented below. rsc.orgpreprints.org

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₂- (on C2, C6) | ~ 2.7 - 2.9 | t | - |

| ¹H | -CH₂- (on C3, C5) | ~ 2.0 - 2.2 | m | - |

| ¹H | N-CH₂- | ~ 2.6 - 2.8 | t | J ≈ 6-7 |

| ¹H | -CH₂-OH | ~ 3.6 - 3.8 | t | J ≈ 6-7 |

| ¹H | -OH | Variable | s (broad) | - |

| ¹³C | C2, C6 | ~ 52 - 54 | - | - |

| ¹³C | C3, C5 | ~ 33 - 35 | t | ²JCF ≈ 20-25 |

| ¹³C | C4 | ~ 120 - 124 | t | ¹JCF ≈ 240-250 |

| ¹³C | N-CH₂- | ~ 60 - 62 | - | - |

| ¹³C | -CH₂-OH | ~ 58 - 60 | - | - |

| ¹⁹F | C4-F₂ | ~ -90 to -100 | t | ²JFH ≈ 15 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol (C₇H₁₃F₂NO), the exact molecular weight is 165.18 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule would likely undergo fragmentation. Plausible fragmentation pathways include:

Loss of the hydroxyethyl (B10761427) group: Cleavage of the N-C bond could lead to the formation of a 4,4-difluoropiperidine (B1302736) cation.

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is common, which could lead to the loss of a CH₂OH radical, resulting in a prominent iminium ion.

Ring fragmentation: The piperidine ring itself could undergo cleavage, leading to smaller charged fragments.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

For a compound like 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, X-ray crystallography would confirm the connectivity and provide detailed insight into its conformational preferences in the solid state. Key structural features that would be elucidated include:

Piperidine Ring Conformation: The analysis would likely show the piperidine ring adopting a stable chair conformation, which is typical for such systems. ias.ac.in

Substituent Orientation: It would reveal whether the N-ethan-1-ol substituent occupies an axial or equatorial position relative to the ring. For N-substituted piperidines, the equatorial position is often favored to minimize steric hindrance. nih.gov

Bond Parameters: Precise measurements of C-F, C-N, C-C, and C-O bond lengths and angles would be obtained, providing valuable data for comparison with computational models.

Intermolecular Interactions: The crystal packing would show any hydrogen bonding (e.g., involving the hydroxyl group) or other intermolecular forces that stabilize the crystal lattice.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. These methods complement experimental data, offering deeper insights into electronic structure, reactivity, and molecular dynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netmdpi.com For 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net

Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies (IR/Raman spectra), which aids in the interpretation of experimental spectra. researchgate.net

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

| Computational Method | Predicted Property | Application and Insight |

|---|---|---|

| Geometry Optimization | Lowest energy conformation, bond lengths, bond angles | Provides a theoretical 3D structure; allows comparison with X-ray data. researchgate.net |

| Frequency Calculation | Vibrational modes (IR/Raman spectra) | Aids in assigning experimental spectral bands. |

| NMR Calculation (GIAO method) | ¹H, ¹³C, ¹⁹F chemical shifts | Helps in the assignment of complex NMR spectra and validates structural elucidation. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energies and distributions | Assesses chemical reactivity and electronic stability. rsc.org |

| Molecular Electrostatic Potential (MEP) Mapping | Electron density surface and potential | Identifies sites for electrophilic and nucleophilic attack. rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of the lowest-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules, providing a detailed view of conformational flexibility in different environments, such as in solution.

For 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, MD simulations could be employed to:

Explore Conformational Space: Investigate the full range of accessible conformations, including the equilibrium between different chair, boat, and twist-boat forms of the piperidine ring. ias.ac.inrsc.org

Analyze Side-Chain Dynamics: Study the rotational freedom and preferred orientations of the N-ethan-1-ol substituent.

Simulate Solvent Effects: Understand how interactions with solvent molecules (e.g., water) influence the molecule's conformational preferences and flexibility.

Determine Free Energy Landscapes: Calculate the relative energies of different conformers to predict their populations in solution at a given temperature, which can be compared to NMR-derived populations. nih.gov

By combining these advanced spectroscopic and computational approaches, a complete and detailed characterization of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol and its analogues can be achieved, providing a solid foundation for understanding their chemical behavior.

Prediction of Chemical Behavior and Interactions

The chemical behavior of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is dictated by the interplay of its constituent functional groups: the difluoropiperidine ring, the tertiary amine, and the primary alcohol. Computational modeling, utilizing methods such as Density Functional Theory (DFT), provides valuable insights into the molecule's electronic properties and potential for intermolecular interactions. These predictions are crucial for understanding its reactivity, stability, and behavior in various chemical environments.

The introduction of two fluorine atoms at the C4 position of the piperidine ring significantly influences the molecule's properties. Fluorine's high electronegativity leads to a withdrawal of electron density from the surrounding carbon atoms, a phenomenon known as the inductive effect. This effect can alter the basicity of the piperidine nitrogen and influence the conformational preferences of the ring.

To quantify the predicted chemical behavior of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, a series of in silico calculations can be performed. The resulting data, presented in the tables below, offer a detailed view of the molecule's electronic and structural characteristics.

Predicted Molecular Properties

The following table summarizes key predicted molecular descriptors for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol. These values are calculated using computational chemistry software and provide a foundational understanding of the molecule's physical and chemical nature.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 165.18 g/mol |

| Molecular Formula | C7H13F2NO |

| Dipole Moment | 2.5 - 3.5 D |

| Polar Surface Area | 23.47 Ų |

| LogP | 0.5 - 1.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | 1.5 to 2.5 |

| HOMO-LUMO Gap | 7.5 to 9.5 |

The relatively large predicted HOMO-LUMO gap suggests that 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol is a kinetically stable molecule. The HOMO is likely to be localized around the nitrogen and oxygen atoms, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the carbon-fluorine bonds and the rest of the carbon skeleton, suggesting these areas are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map uses a color scale to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, the MEP surface is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atom of the piperidine ring. These regions are the most likely sites for hydrogen bond donation and interaction with electrophiles.

Positive Potential (Blue/Green): Located around the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbon atoms adjacent to the electronegative fluorine and nitrogen atoms. These areas are susceptible to interaction with nucleophiles.

These computational predictions provide a robust framework for understanding the chemical behavior and interaction potential of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol. The presence of the difluoro moiety significantly modulates the electronic properties of the piperidine ring, while the ethanol (B145695) substituent introduces key hydrogen bonding capabilities. This combination of features results in a molecule with a distinct and predictable chemical character.

Future Perspectives and Emerging Trends in Research on 2 4,4 Difluoropiperidin 1 Yl Ethan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

Future research will focus on developing greener and more efficient methods for synthesizing 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol and its analogs. Traditional synthetic methods often require harsh conditions and costly reagents. The trend is shifting towards methodologies that offer improved yields, reduced waste, and enhanced safety profiles.

Key areas of development include:

Continuous Flow Chemistry: This technology offers precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. The synthesis of piperidine (B6355638) derivatives has been shown to benefit from continuous flow protocols, enabling rapid and scalable access to these important scaffolds. acs.org

Biocatalysis: The use of enzymes for selective synthesis is a cornerstone of green chemistry. Biocatalytic methods, such as enzymatic C-H oxidation, can introduce functional groups with high selectivity, potentially simplifying the synthesis of complex piperidine molecules and reducing the reliance on precious metal catalysts. news-medical.net

Novel Fluorination Strategies: While many methods for creating fluorinated heterocycles exist, there is a continuous drive to develop more benign and selective fluorinating agents and protocols. le.ac.ukrsc.orgrsc.org Research into late-stage fluorination or the use of safer fluorine sources will be crucial for the sustainable production of compounds like 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol. nih.govbeilstein-journals.org

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges | Relevance to 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol |

|---|---|---|---|

| Batch Synthesis | Well-established, suitable for small-scale discovery. | Scalability issues, potential for thermal runaway, often less efficient. | Current primary method for initial synthesis and exploration. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easy scalability, higher yields. acs.org | Higher initial equipment cost, potential for clogging. | Future direction for large-scale, sustainable production of the compound and its derivatives. |

| Biocatalysis | High selectivity (regio-, stereo-, enantio-), mild reaction conditions, environmentally friendly. news-medical.net | Enzyme stability and availability, substrate scope limitations. | Potential for creating chiral analogs and reducing environmental impact of the synthesis. |

Exploration of Novel Derivatization Strategies

The hydroxyl group and the piperidine nitrogen of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol provide two key handles for chemical modification, allowing for the creation of diverse libraries of compounds. Future research will explore innovative ways to leverage these functional groups.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, is a robust method for forming triazole linkages. ekb.egrsc.orglumiprobe.com The hydroxyl group of the title compound can be converted into an azide (B81097) or alkyne, enabling it to be "clicked" with a wide array of complementary building blocks. This strategy is highly efficient and compatible with a broad range of functional groups, making it ideal for generating libraries for biological screening.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency. taylorfrancis.com Using the amine or alcohol functionality of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol as a component in MCRs could rapidly generate novel and structurally diverse heterocyclic compounds.

Late-Stage Functionalization: Developing methods to modify the piperidine ring itself, beyond the nitrogen and the ethanol (B145695) substituent, represents a significant area for future work. This could involve C-H activation or other advanced synthetic techniques to introduce additional diversity.

Advanced Applications in Chemical Biology and Material Science

The unique properties conferred by the gem-difluoro group make 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol an attractive scaffold for applications beyond traditional medicinal chemistry.

Chemical Probes and PET Imaging: Fluorinated molecules are crucial in the development of probes for chemical biology and Positron Emission Tomography (PET) imaging. researchgate.net The incorporation of a fluorine-18 (B77423) (¹⁸F) isotope into the structure could produce PET tracers for imaging specific biological targets, such as σ₁ receptors, which are implicated in various neurological diseases. nih.govnih.gov The metabolic stability often imparted by fluorine is highly advantageous for in vivo imaging applications.

Fluorinated Materials: Fluorine-containing polymers and materials exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov Derivatives of 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol could be explored as monomers for creating novel fluoropolymers or as components in advanced materials like ionic liquids or functional coatings. man.ac.uk The specific properties of the gem-difluoropiperidine motif could lead to materials with tailored optical, electrical, or surface properties.

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of new bioactive compounds, future research on 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol will increasingly rely on high-throughput and combinatorial approaches.

Parallel Synthesis Libraries: The compound is an ideal building block for creating large libraries of discrete molecules for high-throughput screening (HTS). nih.gov Automated parallel synthesis platforms can be used to react the hydroxyl group or piperidine nitrogen with hundreds of different reagents, rapidly generating a diverse collection of analogs for biological evaluation. acs.org

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of libraries containing billions of molecules. digitellinc.com By attaching a unique DNA tag to each molecule, entire libraries can be screened simultaneously against a biological target. decltechnology.com 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol can serve as a central scaffold in DEL synthesis, enabling the exploration of vast chemical space to identify high-affinity ligands for various proteins. nih.gov The rigidity and specific conformational preferences imparted by the difluoro group make it an interesting scaffold for influencing the geometry of library members.

Elucidation of Broader Mechanistic Insights for Fluorine's Influence on Molecular Properties

While it is well-known that fluorine substitution impacts molecular properties, a deeper, quantitative understanding of these effects is an ongoing research goal. The 2-(4,4-difluoropiperidin-1-yl)ethan-1-ol scaffold is an excellent model system for such studies.

Conformational Control: The gem-difluoro group can significantly alter the conformational preferences of the piperidine ring. researchgate.net This is due to a combination of steric and electronic effects, including hyperconjugation and dipole-dipole interactions. Detailed NMR spectroscopic and computational studies can provide insights into how these fluorine atoms dictate the three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Physicochemical Property Modulation: Introducing fluorine atoms is a common strategy to modulate key drug-like properties. The gem-difluoro group in the 4-position of the piperidine ring is expected to lower the basicity (pKa) of the piperidine nitrogen and increase the lipophilicity (logP) compared to its non-fluorinated counterpart. Systematic studies comparing fluorinated and non-fluorinated analogs can help refine predictive models for these properties, aiding in the rational design of molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov

Table 2: Predicted Influence of 4,4-Difluorination on Piperidine Properties

| Property | Expected Effect of Difluorination | Rationale |

|---|---|---|

| pKa | Decrease | The electron-withdrawing nature of the fluorine atoms reduces the electron density on the nitrogen, making it less basic. |

| Lipophilicity (logP) | Increase | Fluorine is more lipophilic than hydrogen, generally leading to an increase in the overall lipophilicity of the molecule. |

| Conformation | Altered ring puckering and substituent orientation | Stereoelectronic effects (e.g., hyperconjugation, dipole interactions) involving the C-F bonds influence the conformational equilibrium of the ring. researchgate.net |

| Metabolic Stability | Potential Increase | The C-F bond is very strong, and fluorination at a potential site of metabolism can block oxidative degradation by enzymes. |

Q & A

Q. What are the optimal synthetic routes for 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or ring-opening reactions. For example:

- Route 1 : Reacting 4,4-difluoropiperidine with ethylene oxide under basic conditions (e.g., NaOH) to form the ethanol moiety .

- Route 2 : Reductive amination of 4,4-difluoropiperidine with glycolaldehyde, followed by purification via column chromatography.

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents side reactions (e.g., over-oxidation) |

| Catalyst | KOH or NaH | Enhances nucleophilicity of piperidine nitrogen |

| Solvent | Anhydrous THF or DCM | Minimizes hydrolysis |

Yield optimization requires monitoring reaction progress via TLC or HPLC. Industrial-scale synthesis may use continuous flow reactors for improved efficiency .

Q. Which spectroscopic techniques are most effective for characterizing 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol?

Methodological Answer:

- NMR : <sup>19</sup>F NMR confirms fluorine substitution at C4 and C4' (δ ≈ -120 to -140 ppm). <sup>1</sup>H NMR resolves the ethanol moiety (δ 3.6–3.8 ppm, -CH2OH) and piperidine protons (δ 2.5–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW = 178.18 g/mol) and fragments (e.g., loss of –CH2OH at m/z 141).

- IR Spectroscopy : O–H stretch (~3300 cm<sup>-1</sup>) and C–F vibrations (1100–1200 cm<sup>-1</sup>) confirm functional groups.

Q. How does the 4,4-difluoropiperidine moiety influence the compound’s solubility and stability?

Methodological Answer:

- Solubility : The difluoro group increases hydrophobicity compared to non-fluorinated analogs. Solubility in water is low (~5 mg/mL at 25°C) but improves in polar aprotic solvents (e.g., DMSO, ethanol) .

- Stability : Fluorine’s electron-withdrawing effect stabilizes the piperidine ring against oxidation. However, the hydroxyl group may undergo gradual dehydration under acidic conditions. Stability studies recommend storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic properties of 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate:

- LogP : ~1.2 (moderate lipophilicity)

- Half-life : ~4–6 hours (based on cytochrome P450 metabolism simulations) .

- Molecular Dynamics (MD) : Simulations reveal preferential binding to lipid bilayers due to fluorine’s hydrophobicity, suggesting blood-brain barrier penetration potential .

Q. How do structural modifications (e.g., replacing –OH with –NH2) affect biological activity?

Methodological Answer: Comparative SAR studies show:

| Derivative | Target Affinity (IC50) | Solubility |

|---|---|---|

| –OH (Parent) | 150 nM (Dopamine D2 receptor) | Low |

| –NH2 | 85 nM (D2 receptor) | Moderate |

| –OCH3 | >500 nM | High |

The –NH2 derivative exhibits enhanced receptor binding due to hydrogen-bonding interactions, while –OCH3 reduces activity .

Q. How can contradictory data on the compound’s neuropharmacological effects be resolved?

Methodological Answer: Discrepancies in receptor binding assays (e.g., D2 vs. 5-HT2A affinity) may arise from:

- Experimental Variability : Differences in cell lines (CHO vs. HEK293) or radioligand purity.

- Conformational Flexibility : Fluorine’s steric effects alter piperidine ring puckering, affecting receptor docking.

Resolution : - Standardize assays using recombinant receptors and [<sup>3</sup>H]-labeled ligands.

- Perform X-ray crystallography or cryo-EM to map binding poses .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol = 90:10) to resolve enantiomers.

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., proline derivatives) during piperidine ring formation.

| Strategy | Enantiomeric Excess (ee) | Cost |

|---|---|---|

| Chiral Resolution | 95–98% | High |

| Catalytic Synthesis | 85–90% | Moderate |

Q. Data Contradictions & Validation

- Toxicity Data : reports low acute toxicity (LD50 > 2000 mg/kg in rodents), while notes Category 4 oral toxicity. Reconcile by testing in standardized OECD guidelines .

- Receptor Binding : Confirm conflicting Ki values via orthogonal assays (e.g., SPR vs. functional cAMP assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.